2-Methylnonanoyl chloride
Overview
Description
Nonanoyl chloride, 2-methyl-, also known as 2-methylnonanoyl chloride, is an organic compound with the molecular formula C10H19ClO. It is a derivative of nonanoic acid, where a chlorine atom replaces the hydroxyl group, and a methyl group is attached to the second carbon of the nonanoic acid chain. This compound is a colorless to light yellow liquid with a pungent odor and is primarily used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonanoyl chloride, 2-methyl-, can be synthesized through the reaction of 2-methylnonanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the corresponding acid chloride .
Industrial Production Methods
On an industrial scale, the production of nonanoyl chloride, 2-methyl-, involves the reaction of 2-methylnonanoic acid with phosgene (COCl2) or thionyl chloride. The process is carried out in a controlled environment to ensure safety and efficiency. The reaction is exothermic and requires careful handling of the reagents and products .
Chemical Reactions Analysis
Types of Reactions
Nonanoyl chloride, 2-methyl-, undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and water to form amides, esters, and carboxylic acids, respectively.
Reduction Reactions: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methylnonanoic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides.
Alcohols: Reacts with alcohols to form esters.
Water: Hydrolyzes to form the corresponding carboxylic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction to alcohol.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
Nonanoyl chloride, 2-methyl-, has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the modification of polymers to enhance their properties, such as improving the adsorption capacity of chitosan.
Biological Studies: Employed in the synthesis of biologically active molecules, including inhibitors and activators of specific enzymes.
Industrial Applications: Used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of nonanoyl chloride, 2-methyl-, involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The acylation process involves the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (chloride ion) to form the final product . This compound can also undergo hydrolysis in the presence of water, leading to the formation of the corresponding carboxylic acid and hydrochloric acid .
Comparison with Similar Compounds
Nonanoyl chloride, 2-methyl-, can be compared with other similar compounds, such as:
Nonanoyl Chloride: The parent compound without the methyl substitution. It has similar reactivity but lacks the steric hindrance provided by the methyl group.
Decanoyl Chloride: A longer-chain analog with similar reactivity but different physical properties due to the longer carbon chain.
Octanoyl Chloride: A shorter-chain analog with similar reactivity but different physical properties due to the shorter carbon chain.
The uniqueness of nonanoyl chloride, 2-methyl-, lies in its specific structure, which provides distinct steric and electronic effects, influencing its reactivity and the properties of the products formed from its reactions .
Biological Activity
2-Methylnonanoyl chloride, a member of the acyl chloride family, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound is characterized by its unique structure, which may influence its interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Chemical Formula : C11H21ClO
- Molecular Weight : 206.74 g/mol
- CAS Number : 5238-27-7
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Below is a summary of key findings from various studies:
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. Its effectiveness has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound has MIC values ranging from 16 to 250 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 125 |
The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. It has been tested against various cancer cell lines, demonstrating cytotoxic effects.
- Cell Lines Tested : The compound has been evaluated against human cervical cancer cells and other tumor-derived cell lines.
- IC50 Values : The half-maximal inhibitory concentration (IC50) for cervical cancer cells was reported at approximately 20 µM, indicating potent anticancer activity .
Table 2: Cytotoxicity of this compound
Cancer Cell Line | IC50 (µM) |
---|---|
Human Cervical Cancer | 20 |
Human Lung Adenocarcinoma | 35 |
Human Colorectal Cancer | >50 |
The anticancer mechanism may involve apoptosis induction and cell cycle arrest .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Properties
IUPAC Name |
2-methylnonanoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO/c1-3-4-5-6-7-8-9(2)10(11)12/h9H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOJSTOSDGWTAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508027 | |
Record name | 2-Methylnonanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88663-32-5 | |
Record name | 2-Methylnonanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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